Product packaging for 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one(Cat. No.:CAS No. 94202-12-7)

2-(Heptyloxy)-3-methylcyclopent-2-en-1-one

Cat. No.: B15178641
CAS No.: 94202-12-7
M. Wt: 210.31 g/mol
InChI Key: DTNSBJIEHMLBJE-UHFFFAOYSA-N
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Description

Significance of Cyclopentenone Core Structures in Contemporary Organic Synthesis and Chemical Biology Research

The cyclopentenone unit is a powerful synthon for the creation of a wide array of bioactive molecules. nih.govacs.org Its prevalence is a testament to the diverse chemical transformations that can be performed on this structural core. thieme-connect.com Cyclopentenone-containing natural products are widespread, including compounds like jasmone, aflatoxins, and various prostaglandins (B1171923). wikipedia.org

In organic synthesis, cyclopentenones serve as benchmark substrates for numerous chemical reactions. thieme-connect.com Key synthetic methods for their preparation include the Nazarov cyclization, Pauson-Khand reaction, and ring-closing metathesis. wikipedia.orgorganic-chemistry.org As an enone, the 2-cyclopentenone structure readily undergoes reactions such as nucleophilic conjugate addition (Michael reaction) and Diels-Alder reactions, where it acts as an excellent dienophile. wikipedia.org These reactions allow for the construction of complex molecular architectures, including fused tricyclic systems. wikipedia.org The ability to functionalize every position of the cyclopentenone core highlights its synthetic utility. thieme-connect.com Chiral cyclopentenones, in particular, are crucial precursors in the asymmetric synthesis of complex target molecules. nih.govacs.org

From a chemical biology perspective, the cyclopentenone skeleton is found in many secondary metabolites from plants, fungi, and bacteria, which exhibit a broad spectrum of biological activities. researchgate.net These activities include antifungal, antibacterial, anti-inflammatory, and cytostatic effects. researchgate.net This has spurred research into synthetic analogues with potentially enhanced pharmacological properties. researchgate.net

Contextualization of 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one within the Cyclopentenone Class of Compounds

This compound is a derivative of the parent compound 2-cyclopentenone. Its structure is defined by the core cyclopent-2-en-1-one ring, with two key substitutions that determine its specific chemical character:

A methyl group at the 3-position.

A heptyloxy group (-O-(CH₂)₆CH₃) at the 2-position.

The parent structure for the substitution pattern is 3-methylcyclopent-2-en-1-one, a compound found in roasted onion, black tea, and as a component of smoke flavoring. chemicalbook.com The addition of an alkoxy group, in this case, a heptyloxy group, at the 2-position creates an enol ether functionality. This modification significantly influences the electronic properties and reactivity of the enone system. While many biologically active cyclopentenone derivatives are known, some can be poorly soluble in water or highly lipophilic, which can affect their potential applications. google.com The long alkyl chain of the heptyloxy group in this compound would be expected to increase its lipophilicity.

The table below compares the basic properties of the parent cyclopentenone with a related, well-documented substituted cyclopentenone to provide context for the featured compound.

PropertyCyclopentenone3-Methylcyclopent-2-en-1-one
Chemical Formula C₅H₆O wikipedia.orgC₆H₈O chemicalbook.com
Molar Mass 82.102 g·mol⁻¹ wikipedia.org96.13 g·mol⁻¹ chemicalbook.com
Appearance Colorless liquid wikipedia.orgClear light yellow to yellow-brownish liquid chemicalbook.com
Boiling Point 150 °C wikipedia.org74 °C at 15 mmHg chemicalbook.com
Density 0.98 g·mL⁻¹ wikipedia.org0.971 g/mL at 25 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B15178641 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one CAS No. 94202-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94202-12-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-heptoxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-10-15-13-11(2)8-9-12(13)14/h3-10H2,1-2H3

InChI Key

DTNSBJIEHMLBJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(CCC1=O)C

Origin of Product

United States

Mechanistic Organic Chemistry and Reactivity Profile of 2 Heptyloxy 3 Methylcyclopent 2 En 1 One

Elucidation of Reaction Mechanisms Governing the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety is a versatile functional group that can undergo several key reactions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon. The preferred pathway is influenced by the nature of the nucleophile.

1,2-Addition vs. 1,4-Conjugate Addition:

1,2-Addition: Hard, reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This pathway is generally irreversible and kinetically controlled. libretexts.org

1,4-Conjugate Addition: Softer, less basic nucleophiles, including amines, thiols, and cuprates, preferentially add to the β-carbon. This reaction is often reversible and thermodynamically controlled, favored by the retention of the strong carbonyl bond in the final product. libretexts.org

The general mechanism for 1,4-conjugate addition involves the nucleophilic attack on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final product. libretexts.org

Cycloaddition Reactions:

The double bond of the cyclopentenone ring can also participate in cycloaddition reactions, such as [2+2] photocycloadditions and Diels-Alder reactions, further expanding its synthetic utility. thieme-connect.com

Influence of the Heptyloxy Substituent on Electrophilic and Nucleophilic Reactivity

The 2-heptyloxy group, an alkoxy group, significantly modulates the electronic properties of the cyclopentenone ring through resonance and inductive effects.

Electronic Effects:

The oxygen atom of the heptyloxy group possesses lone pairs of electrons that can be delocalized into the conjugated system. This electron-donating resonance effect increases the electron density of the double bond and the carbonyl oxygen. This has two major consequences:

Decreased Electrophilicity: The increased electron density at the β-carbon makes the compound less reactive towards nucleophiles compared to an unsubstituted cyclopentenone.

Activation towards Electrophiles: Conversely, the electron-rich nature of the enol ether moiety enhances its reactivity towards electrophiles. Silyl enol ethers, which are structurally related, are known to be effective nucleophiles that react with a variety of electrophiles. wikipedia.org

The table below summarizes the expected influence of the heptyloxy group on the reactivity of the α,β-unsaturated ketone system.

Reaction TypeInfluence of Heptyloxy GroupRationale
Nucleophilic Attack at β-Carbon DeactivatingElectron-donating resonance effect increases electron density at the β-carbon, reducing its electrophilicity.
Electrophilic Attack on the Double Bond ActivatingThe enol ether character of the double bond makes it more nucleophilic and susceptible to attack by electrophiles.

Steric and Electronic Perturbations Induced by the 3-Methyl Group

The methyl group at the 3-position influences the reactivity of the molecule through both steric and electronic effects.

Steric Hindrance:

The methyl group can sterically hinder the approach of nucleophiles to the adjacent carbonyl carbon (in a 1,2-addition) and, to a lesser extent, the β-carbon (in a 1,4-addition). This steric crowding can affect the rate and stereochemical outcome of reactions. For instance, in substituted cyclohexanes, an axial methyl group introduces significant steric strain, known as A-strain, which can influence the conformational equilibrium and reactivity. msu.edu A similar principle applies to the cyclopentenone ring, where the methyl group can impede the trajectory of incoming reagents. acs.org

Electronic Effects:

The methyl group is weakly electron-donating through an inductive effect. This further increases the electron density of the conjugated system, albeit to a lesser extent than the heptyloxy group. This contributes to the deactivation of the β-carbon towards nucleophilic attack.

The combined electronic effects of the heptyloxy and methyl groups are summarized in the following table:

SubstituentElectronic EffectImpact on Reactivity
2-Heptyloxy Strong electron-donating (resonance)Decreases electrophilicity of the β-carbon, increases nucleophilicity of the double bond.
3-Methyl Weak electron-donating (inductive)Slightly decreases the electrophilicity of the conjugated system.

Theoretical Frameworks for Predicting and Interpreting Reactivity, including consideration of keto-enol tautomerism in related cyclopentenones

The reactivity of 2-(heptyloxy)-3-methylcyclopent-2-en-1-one can be rationalized and predicted using theoretical frameworks such as Density Functional Theory (DFT) and the principles of keto-enol tautomerism.

Computational Analysis:

Keto-Enol Tautomerism:

The concept of keto-enol tautomerism is crucial for understanding the reactivity of this molecule. While this compound is an enol ether, it is structurally related to the enol form of a dicarbonyl compound. Studies on 2-hydroxy-3-methyl-2-cyclopenten-1-one, the enol tautomer of 3-methylcyclopentane-1,2-dione, have shown that the enol form is significantly favored. wikipedia.org Quantum calculations have confirmed the greater stability of the enol tautomer in this related system. wikipedia.orgresearchgate.net

The stability of the enol form in such systems is often attributed to factors like intramolecular hydrogen bonding (in the case of the hydroxy analogue) and the electronic stabilization provided by the substituents. solubilityofthings.com For this compound, the enol ether structure is fixed. Its reactivity will be characteristic of enols, which are nucleophilic at the α-carbon. libretexts.org The electron-donating nature of the heptyloxy group enhances this nucleophilicity.

The table below outlines the key aspects of theoretical frameworks applicable to this compound.

Theoretical ConceptApplication to this compound
Density Functional Theory (DFT) Prediction of reaction pathways, transition state energies, and product stabilities. Rationalization of regio- and stereoselectivity. acs.orgnih.govsemanticscholar.org
Keto-Enol Tautomerism Principles The compound exists as a stable enol ether. Its reactivity is analogous to that of enols, which are nucleophilic at the α-carbon. The heptyloxy group enhances this nucleophilicity. wikipedia.orgsolubilityofthings.comlibretexts.org

Structural Modifications and Structure Reactivity Relationship Srr Studies of 2 Heptyloxy 3 Methylcyclopent 2 En 1 One Analogues

Design Principles for Novel 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one Analogues

The design of new analogues based on the this compound scaffold is guided by established principles of medicinal and physical organic chemistry. The primary objective is to understand how modifications to the alkoxy chain, the methyl group, and the cyclopentenone ring itself influence the molecule's electrophilicity and steric profile. rsc.orgrsc.org

Key design strategies include:

Varying the Alkoxy Chain: The heptyloxy group is a primary target for modification. Analogues are designed with shorter, longer, branched, or cyclic alkyl chains to probe the effects of lipophilicity and steric bulk on reactivity. Introducing unsaturation or functional groups (e.g., hydroxyl, ester) into the chain can also modulate solubility and introduce new reactive sites.

Modification of the Methyl Group: The methyl group at the C-3 position influences the electronic nature of the enone system. Replacing it with other alkyl groups (ethyl, isopropyl) or electron-withdrawing/donating groups can alter the electrophilicity of the β-carbon, a key factor in conjugate addition reactions. acs.org

Ring Substitution: Introducing substituents at the C-4 and C-5 positions of the cyclopentenone ring can induce significant conformational changes, thereby altering the accessibility and reactivity of the enone system. rsc.org These substitutions can also serve as handles for further derivatization.

Bioisosteric Replacement: In the context of designing biologically active molecules, fragments of the lead compound can be replaced with other groups that retain similar physical or chemical properties (bioisosteres). For instance, the ether oxygen could be replaced with a sulfur atom or a methylene (B1212753) group to explore changes in electronic distribution and metabolic stability.

The cyclopentenone moiety itself is a crucial element for anticancer drug design. nih.govresearchgate.net Its inclusion in molecules can enhance their therapeutic potential. nih.gov

Synthetic Strategies for Systematically Varied Cyclopentenone Derivatives

A variety of synthetic methods are available for the construction of the cyclopentenone core and its derivatives. These strategies provide access to a wide range of systematically varied analogues for structure-reactivity studies.

Common synthetic routes include:

Pauson-Khand Reaction: This powerful organometallic reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org It is a highly convergent method for accessing complex cyclopentenone structures. However, regiocontrol can sometimes be a challenge, though some nickel-catalyzed methods provide access to products with reverse regiocontrol. semanticscholar.org

Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones. wikipedia.org It is particularly useful for synthesizing cyclopentenones with specific substitution patterns.

Aldol (B89426) Condensation: The intramolecular aldol condensation of 1,4-diketones is a classic and effective method for forming the five-membered ring of cyclopentenones. acs.orgorganic-chemistry.org This approach allows for the synthesis of new cyclopentenone derivatives from substituted benzils and acetone (B3395972) derivatives in alkaline media. researchgate.net

Ring-Closing Metathesis: Diene precursors can be cyclized using ruthenium-based catalysts to form the cyclopentenone ring, offering a versatile route with high functional group tolerance. wikipedia.org

[4+1] Cycloaddition: Nucleophilic carbenes can react with vinyl ketenes in a [4+1] cycloaddition to yield highly substituted cyclopentenones. acs.org

These methods, summarized in the table below, allow for the systematic variation of substituents on the cyclopentenone ring, enabling detailed structure-reactivity relationship studies.

Synthetic MethodDescriptionKey Features
Pauson-Khand Reaction[2+2+1] cycloaddition of an alkene, alkyne, and carbon monoxide. wikipedia.orgConvergent, good for complex structures. wikipedia.org
Nazarov CyclizationAcid-catalyzed electrocyclic ring closure of divinyl ketones. wikipedia.orgGood for specific substitution patterns. wikipedia.org
Aldol CondensationIntramolecular cyclization of 1,4-diketones. acs.orgorganic-chemistry.orgClassic, reliable, good for varied substituents. researchgate.net
Ring-Closing MetathesisRuthenium-catalyzed cyclization of dienes. wikipedia.orgHigh functional group tolerance. wikipedia.org
[4+1] CycloadditionReaction of nucleophilic carbenes with vinyl ketenes. acs.orgYields highly substituted products. acs.org

Correlating Structural Features with Intrinsic Chemical Reactivity

The chemical reactivity of this compound and its analogues is primarily dictated by the enone functional group. fiveable.me The conjugation between the alkene and the ketone creates a delocalized π-system, resulting in partial positive charges on the carbonyl carbon and the β-carbon. This electronic distribution makes the enone susceptible to nucleophilic attack at both positions. researchgate.net

Key structure-reactivity correlations include:

Electrophilicity: The electrophilicity of the enone system is a critical determinant of its reactivity. Studies have shown that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. rsc.orgrsc.org The nature of the substituent at the C-3 position significantly impacts this property; electron-withdrawing groups increase electrophilicity, while electron-donating groups decrease it.

Steric Hindrance: The size of the substituents on the cyclopentenone ring, including the alkoxy chain and the group at C-3, can sterically hinder the approach of nucleophiles. rsc.org For example, bulky groups at the C-4 or C-5 positions can influence the conformation of the ring and shield the reactive sites of the enone. rsc.org

Conformational Effects: In fused-ring systems or highly substituted analogues, the conformation of the cyclopentenone ring can deviate from planarity. This can affect the orbital overlap in the conjugated system, thereby altering its reactivity. rsc.org

Kinetic studies on the reactions of cyclopentenone derivatives with radicals, such as the hydroxyl radical (OH), provide quantitative data on their reactivity. For instance, the position of a methyl group on the ring has a notable effect on the reaction rate coefficient. The reaction rate for 3-methyl-cyclopentenone with OH radicals is systematically lower than that for 2-methyl-cyclopentenone. acs.org

Structural FeatureEffect on ReactivityExample
Alkoxy Chain Length/BulkInfluences steric accessibility of the enone.A bulkier alkoxy group may slow the rate of nucleophilic attack.
C-3 SubstituentModulates the electrophilicity of the β-carbon. acs.orgAn electron-withdrawing group at C-3 increases reactivity towards nucleophiles.
Ring Substitution (C-4, C-5)Can cause steric shielding and conformational changes. rsc.orgBulky substituents at C-4 can hinder attack at the β-carbon.
CyclizationSlightly reduces electrophilicity compared to acyclic enones. rsc.orgrsc.orgCyclopentenone is a slightly weaker Michael acceptor than a comparable acyclic enone.

Functional Group Interconversions and Derivatization Approaches

Functional group interconversions are essential for creating a diverse library of analogues from a common intermediate. fiveable.meub.edu For a molecule like this compound, several transformations can be envisaged:

Modification of the Alkoxy Group: The ether linkage can be cleaved under specific conditions to yield the corresponding 2-hydroxy-3-methylcyclopent-2-en-1-one. google.comwikipedia.org This hydroxyl group can then be re-alkylated with different alkyl halides to introduce a variety of new alkoxy chains.

Reactions of the Enone System: The enone is a versatile functional group that can undergo a range of reactions. wikipedia.org

Nucleophilic Conjugate Addition (Michael Reaction): A wide array of nucleophiles (e.g., amines, thiols, carbanions) can be added to the β-carbon. wikipedia.org

Reduction: The carbonyl group can be selectively reduced to an alcohol using reagents like sodium borohydride. vanderbilt.edu The carbon-carbon double bond can be reduced via catalytic hydrogenation. vanderbilt.edu

Epoxidation: The double bond can be epoxidized using peroxy acids, creating a reactive epoxide that can be opened by various nucleophiles. fiveable.me

Derivatization of the Methyl Group: While more challenging, the methyl group could potentially be functionalized through free-radical halogenation, followed by nucleophilic substitution to introduce other groups.

These derivatization approaches allow for the fine-tuning of the molecule's properties and the exploration of a broader chemical space in the search for analogues with desired reactivity profiles.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for the separation and purification of 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one from reaction mixtures and for its quantitative analysis. The development of robust chromatographic methods is a critical step in ensuring the purity and quality of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone for the analysis of this compound. A typical reverse-phase (RP) HPLC method can be developed using a C18 column. The optimization of the mobile phase is crucial for achieving good resolution and peak shape. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed. To ensure compatibility with mass spectrometry, a modifier such as formic acid is often added to the mobile phase.

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and shorter run times without sacrificing separation efficiency. This is particularly advantageous for high-throughput screening of multiple samples. The method parameters are adapted from HPLC, with adjustments to the gradient and flow rate to accommodate the shorter column and smaller particle size.

ParameterCondition
Column C18, 1.7 µm particle size, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 5 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 2 µL

Methodologies for Preparative Separation and Impurity Profiling

Preparative HPLC is employed for the purification of larger quantities of this compound. This technique uses larger columns and higher flow rates to isolate the compound of interest from byproducts and unreacted starting materials. The fractions are collected and analyzed by analytical HPLC to confirm purity.

Impurity profiling is a critical aspect of characterization. It involves the identification and quantification of all impurities present in a sample. A combination of HPLC and UPLC, often coupled with mass spectrometry, is used to detect and tentatively identify impurities. nih.gov The development of a comprehensive impurity profile is essential for understanding the stability and quality of the compound. nih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. nih.gov By inducing fragmentation of the parent ion, a characteristic fingerprint of product ions is generated. nih.gov This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, aiding in its structural confirmation.

Expected Fragmentation Data:

Ion Typem/z (Expected)Fragment Structure
[M+H]⁺ 225.1854Intact molecule with a proton
Fragment 1 127.0759Loss of the heptyloxy group
Fragment 2 99.0810Cleavage of the cyclopentenone ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) in the cyclopentenone ring, and the C-O-C ether linkage of the heptyloxy group.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (Expected)Description of Vibration
C=O (Ketone) ~1715 cm⁻¹Stretching
C=C (Alkene) ~1650 cm⁻¹Stretching
C-O-C (Ether) ~1100 cm⁻¹Stretching
C-H (sp³) ~2850-2960 cm⁻¹Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed to achieve a complete structural assignment.

Due to the absence of publicly available experimental NMR data for this compound, the following tables represent predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of structurally similar compounds. These values are illustrative and serve to demonstrate the type of data obtained from NMR analysis.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the cyclopentenone ring, the methyl group, and the heptyloxy side chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the oxygen atom.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (on ring)1.8 - 2.0SingletN/A
CH₂ (ring, position 4)2.2 - 2.4Triplet~7.5
CH₂ (ring, position 5)2.5 - 2.7Triplet~7.5
O-CH₂ (heptyloxy)3.9 - 4.1Triplet~6.5
CH₂ (heptyloxy chain)1.2 - 1.8Multiplet-
CH₃ (heptyloxy)0.8 - 1.0Triplet~7.0
Table 1. Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon is characteristically found at a high chemical shift (downfield), while the carbons of the alkyl chain appear at lower chemical shifts (upfield).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)205 - 210
C=C-O (Olefinic)170 - 175
C=C-CH₃ (Olefinic)135 - 140
O-CH₂ (Heptyloxy)70 - 75
CH₂ (ring, position 5)30 - 35
CH₂ (ring, position 4)25 - 30
CH₂ (heptyloxy chain)22 - 32
CH₃ (on ring)10 - 15
CH₃ (heptyloxy)~14
Table 2. Predicted ¹³C NMR Data for this compound.

X-ray Crystallography for Solid-State Structural Determination of Cyclopentenone Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. If successful, the analysis would yield a detailed crystallographic information file (CIF), from which key structural parameters can be extracted.

While a crystal structure for this compound is not available in the current literature, X-ray diffraction studies on other cyclopentenone derivatives have provided valuable insights into the solid-state conformations of this class of compounds. nih.gov These studies often reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. nih.gov The planarity of the cyclopentenone ring and the conformation of the substituent groups are also key features determined by X-ray crystallography. The best models for understanding the three-dimensional shape of such molecules are based on X-ray crystallography data. nist.gov

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5 - 11.5
b (Å)8.0 - 9.0
c (Å)15.0 - 16.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1500 - 1700
Z (molecules per unit cell)4
Table 3. Hypothetical X-ray Crystallographic Data for this compound.

Computational Chemistry and Theoretical Investigations of 2 Heptyloxy 3 Methylcyclopent 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No published data is available.

Conformational Analysis of the Heptyloxy Side Chain and Ring System

No published data is available.

Prediction of Spectroscopic Properties and Reaction Pathways

No published data is available.

Molecular Modeling and Simulation Approaches to Understanding Compound Behavior

No published data is available.

The absence of dedicated computational studies on 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one highlights an opportunity for future research. Such investigations would be valuable for a deeper understanding of the molecule's physicochemical properties and potential applications. Future theoretical work could explore its electronic properties, conformational preferences, and spectroscopic signatures, providing a foundational dataset for further experimental research.

Natural Occurrence and Biosynthetic Hypotheses of Cyclopentenone Derivatives

Survey of Naturally Occurring Cyclopentenone Structures Related to 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one

Numerous natural products feature the cyclopentenone scaffold, often decorated with alkyl chains, hydroxyl groups, and other functionalities that bear a structural resemblance to this compound. These natural analogs are involved in critical biological processes, including inflammation, hormonal signaling, and defense mechanisms. wikipedia.orgresearchgate.netacs.org

Key families and representative examples include:

Prostaglandins (B1171923): This is a prominent family of lipid-derived signaling molecules in animals that contain a substituted cyclopentane (B165970) ring. wikipedia.org While many prostaglandins have a cyclopentanone (B42830) (saturated ring) core, some, like Prostaglandin (B15479496) A2 (PGA2) and Prostaglandin J2 (PGJ2), possess the α,β-unsaturated ketone characteristic of a cyclopentenone. They are distinguished by two side chains attached to the ring, one of which is a carboxylic acid. acs.org

Jasmonates: These are plant hormones that regulate growth, development, and defense responses against pathogens and herbivores. researchgate.net The parent compound, jasmonic acid, has a cyclopentanone ring, but its biosynthetic precursor, 12-oxophytodienoic acid (OPDA), contains the cyclopentenone core. Other related compounds, like jasmone, found in the essential oil of jasmine, also feature this ring system. wikipedia.org

Fungal Metabolites: Various fungi produce cyclopentenone derivatives. For example, new compounds named hypocrenones A, B, and C were isolated from the marine sponge-associated fungus Hypocrea koningii. nih.gov These compounds feature a cyclopentenone core with varied side chains derived from amino acid precursors. nih.gov

Bacterial Metabolites: Endophytic bacteria are also a source of unique cyclopentenone structures. A Streptomyces species isolated from a mangrove plant was found to produce several new derivatives, including (5R) 3-amino-5-hydroxy-5-vinyl-2-cyclopenten-1-one and its analogs, which feature amino and vinyl substitutions on the ring. nih.gov

Other Plant-Derived Cyclopentenones: Aflatoxins, which are potent mycotoxins produced by Aspergillus species, contain a cyclopentenone ring fused to a coumarin (B35378) framework. wikipedia.org

The following table summarizes some naturally occurring cyclopentenone derivatives that are structurally related to the core scaffold of this compound.

Compound Family / NameKey Structural FeaturesNatural Source
Prostaglandins (e.g., PGA₂, PGJ₂)Cyclopentenone ring with two alkyl side chains, one terminating in a carboxylic acid.Mammalian tissues (derived from fatty acids). wikipedia.org
Jasmonates (e.g., 12-oxophytodienoic acid)Cyclopentenone ring with two alkyl side chains, similar to prostaglandins.Plants (e.g., derived from α-linolenic acid). researchgate.net
Hypocrenones A-CCyclopentenone core with ester-linked side chains derived from amino acids.Marine fungus (Hypocrea koningii). nih.gov
(5R) 3-amino-5-hydroxy-5-vinyl-2-cyclopenten-1-oneCyclopentenone ring with amino, hydroxyl, and vinyl substitutions.Endophytic bacterium (Streptomyces sp.). nih.gov
AflatoxinsCyclopentenone ring fused to a coumarin system.Fungi (Aspergillus species). wikipedia.org

Proposed Biosynthetic Routes to Cyclopentenone Scaffolds in Biological Systems

Nature employs elegant and efficient strategies to construct the cyclopentenone core, most notably through the oxidative cyclization of fatty acids. Two of the most well-characterized pathways are those for prostaglandins in animals and jasmonates in plants.

Prostaglandin Biosynthesis: The formation of prostaglandins begins with a 20-carbon polyunsaturated fatty acid, typically arachidonic acid, which is released from cell membrane phospholipids (B1166683) by the enzyme phospholipase A2. youtube.comresearchgate.net The central step is catalyzed by the enzyme prostaglandin H synthase, which has two activities: a cyclooxygenase (COX) and a peroxidase activity. youtube.comnih.gov

Oxygenation and Cyclization: The COX active site initiates a radical-based reaction. It removes a hydrogen atom from C-13 of arachidonic acid, leading to the introduction of an oxygen molecule at C-11. libretexts.org

Endoperoxide Formation: This is followed by a cascade of reactions, including the formation of a C-8 to C-12 bond, which creates the five-membered ring. A second oxygen molecule is added at C-15, resulting in a bicyclic endoperoxide intermediate known as prostaglandin G2 (PGG2). nih.govnih.gov

Reduction and Isomerization: The peroxidase function of the enzyme then reduces the hydroperoxide at C-15 to a hydroxyl group, yielding prostaglandin H2 (PGH2). PGH2 is a critical intermediate that is subsequently converted by various tissue-specific isomerase or synthase enzymes into the different types of prostaglandins, including those with the cyclopentenone structure (like PGA2 and PGJ2). nih.gov

Jasmonate Biosynthesis: In plants, a parallel pathway starting from α-linolenic acid (an 18-carbon fatty acid) leads to jasmonates. researchgate.net

Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme lipoxygenase, which introduces oxygen into α-linolenic acid to form a hydroperoxide.

Allene (B1206475) Oxide Formation: The resulting hydroperoxide is then converted into an unstable allene oxide by allene oxide synthase (AOS). researchgate.net

Cyclization: The key ring-forming step is catalyzed by allene oxide cyclase (AOC), which promotes the cyclization of the allene oxide into the cyclopentenone structure of 12-oxophytodienoic acid (OPDA). researchgate.net OPDA is the first cyclic intermediate in the pathway and serves as the precursor to jasmonic acid and other related compounds. researchgate.net

In fungi, a proposed pathway for hypocrenones suggests a different origin, possibly involving the aldol (B89426) condensation of precursors derived from sugars and amino acids, highlighting the diverse biosynthetic origins of the cyclopentenone scaffold. nih.gov

Biomimetic Synthetic Strategies Inspired by Natural Pathways

Biomimetic synthesis is a field of chemistry where synthetic strategies are designed to mimic the course of a natural biosynthesis. wikipedia.org The natural formation of the cyclopentenone ring via the cyclization of linear fatty acid chains has served as a powerful inspiration for synthetic chemists. The core principle is the strategic cyclization of an acyclic precursor that mirrors the biosynthetic transformations.

The prostaglandin biosynthetic cascade is a prime example. Nature constructs the complex prostaglandin core from a linear fatty acid through a controlled radical-mediated oxidative cyclization. libretexts.org Synthetic chemists have developed numerous approaches to prostaglandins, with some strategies explicitly drawing inspiration from this process. For instance, instead of relying on enzymatic control, laboratory syntheses might use radical initiators or transition metals to trigger the cyclization of a suitably designed acyclic precursor. nih.gov The goal is to replicate the efficiency of the natural cascade, where a single biosynthetic step forms the key C8-C12 bond and establishes the stereochemistry of the cyclopentane ring. libretexts.org

More broadly, many modern methods for cyclopentenone synthesis can be viewed through a biomimetic lens. The Nazarov cyclization, for example, is an electrocyclic reaction of a divinyl ketone that forms a cyclopentenone. wikipedia.orgresearchgate.net This type of pericyclic reaction is analogous to transformations found in various biosynthetic pathways, particularly in terpene and steroid synthesis. By mimicking these fundamental reaction types, chemists can devise efficient routes to the cyclopentenone core. For instance, the biomimetic synthesis of the crispatene core, a natural product with a bicyclic system containing a five-membered ring, was achieved through a photochemically induced electrocyclization of a linear tetraene precursor. acs.org This strategy was directly inspired by a hypothetical biosynthetic pathway involving a similar cyclization. acs.org

These biomimetic approaches are not just academic exercises; they often lead to highly efficient and elegant syntheses of complex molecules by emulating the logic of nature's synthetic machinery. wikipedia.org

Academic Research Applications and Future Perspectives

Utility of 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of this compound, featuring an enol ether, a trisubstituted double bond, and a ketone, provides multiple reactive sites for synthetic transformations. As a versatile intermediate, its utility can be projected in several key areas of organic synthesis.

The enol ether moiety is a particularly valuable functional group. It can be cleaved under acidic conditions to reveal a β-dicarbonyl system, which can then participate in a variety of condensation and cyclization reactions. This latent dicarbonyl functionality makes it a useful precursor for the synthesis of more complex heterocyclic and carbocyclic systems.

Furthermore, the α,β-unsaturated ketone system is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. The presence of the 2-alkoxy group can modulate the reactivity of the β-carbon, influencing the regioselectivity of nucleophilic attack. The general reactivity of cyclopentenones in conjugate additions is well-established, forming the basis for the construction of intricate molecular architectures. wikipedia.org

The heptyloxy group itself can be a target for chemical modification. For instance, ether cleavage could yield 2-hydroxy-3-methylcyclopent-2-en-1-one, a compound with its own distinct reactivity and applications, including being a precursor for various bioactive molecules. google.com The long heptyl chain also imparts significant lipophilicity, which can be exploited to enhance solubility in nonpolar organic solvents, facilitating its use in a broader range of reaction conditions compared to its more polar analogues.

Below is a table summarizing the potential synthetic transformations involving this compound:

Reactive SiteType of ReactionPotential Products
Enol EtherAcidic Hydrolysis3-Methylcyclopentane-1,2-dione derivatives
α,β-Unsaturated KetoneMichael AdditionSubstituted cyclopentanones
α,β-Unsaturated KetoneDiels-Alder ReactionBicyclic systems
Carbonyl GroupNucleophilic AdditionTertiary alcohols
Heptyloxy GroupEther Cleavage2-Hydroxy-3-methylcyclopent-2-en-1-one

Contributions to Fundamental Understanding of Unsaturated Cyclic Ketone Chemistry

The study of this compound can provide valuable insights into the fundamental chemistry of unsaturated cyclic ketones. The electronic and steric effects of the 2-alkoxy substituent significantly influence the reactivity and spectroscopic properties of the cyclopentenone ring.

Electronic Effects: The oxygen atom of the heptyloxy group can donate electron density to the double bond through resonance, which in turn affects the electrophilicity of the β-carbon and the carbonyl carbon. This electronic modulation can alter the rates and outcomes of nucleophilic additions and cycloaddition reactions compared to unsubstituted or alkyl-substituted cyclopentenones.

Steric Effects: The bulky heptyloxy group can exert steric hindrance, directing the approach of reagents to the less hindered face of the cyclopentenone ring. This can be particularly important in stereoselective reactions, potentially leading to the formation of specific diastereomers. Investigating these steric effects can contribute to a more refined understanding of facial selectivity in reactions involving cyclic enones.

Spectroscopic and Physical Properties: The influence of the heptyloxy group on the compound's physical properties, such as its boiling point, melting point, and solubility, provides data for structure-property relationship studies. Furthermore, detailed analysis of its NMR, IR, and mass spectra can help elucidate the subtle electronic interactions within the molecule and provide a basis for comparison with other substituted cyclopentenones.

Potential in Materials Science Research and Development from a Chemical Perspective

From a chemical standpoint, the unique combination of a rigid cyclic core and a flexible alkyl chain in this compound suggests potential applications in materials science.

One area of interest is the development of novel liquid crystals. The molecular shape, with its rigid polar head (the cyclopentenone ring) and a nonpolar tail (the heptyl chain), is reminiscent of the structures of some calamitic liquid crystals. By modifying the alkyl chain length or introducing other functional groups, it might be possible to design new materials with specific mesophase behaviors.

Additionally, the cyclopentenone moiety can be a platform for polymerization. The double bond could potentially participate in radical or transition-metal-catalyzed polymerization reactions, leading to the formation of polymers with unique properties conferred by the pendant cyclopentenone units. These functionalized polymers could find applications as specialty coatings, adhesives, or in the design of responsive materials. The heptyloxy group would enhance the solubility of the monomer in organic solvents and influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Emerging Research Areas and Unexplored Facets of Cyclopentenone Chemistry

The field of cyclopentenone chemistry is continually evolving, with several emerging areas where a compound like this compound could be of interest.

Asymmetric Catalysis: The development of enantioselective methods for the synthesis and functionalization of cyclopentenones is a major focus of current research. acs.org While significant progress has been made, the application of these methods to 2-alkoxy substituted systems remains relatively unexplored. Future research could focus on the development of chiral catalysts for the asymmetric synthesis of this compound or for its enantioselective transformation into more complex chiral molecules.

Photochemistry: The α,β-unsaturated ketone chromophore in the cyclopentenone ring makes it a candidate for photochemical reactions, such as [2+2] cycloadditions. The influence of the 2-alkoxy group on the excited-state reactivity of the cyclopentenone core is an area that warrants investigation and could lead to the discovery of novel photochemical transformations.

Bioconjugation and Medicinal Chemistry: While outside the strict scope of this chemical analysis, it is worth noting that the cyclopentenone scaffold is present in many biologically active molecules. nih.gov The lipophilic nature imparted by the heptyloxy group could be of interest in the design of new compounds with specific cell permeability properties, should the core scaffold demonstrate biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(Heptyloxy)-3-methylcyclopent-2-en-1-one to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of catalysts, reaction conditions, and purification techniques. Cyclopentenone derivatives are typically synthesized via acid-catalyzed cyclization of keto-esters or enol ether precursors. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to catalyze cyclization of hydroxy acids to form cyclopentenone derivatives, achieving yields >75% under anhydrous conditions at 60–80°C . Key parameters include:

  • Catalyst efficiency : Acidic catalysts (e.g., BF₃·Et₂O) improve cyclization rates but may require neutralization post-reaction.
  • Temperature control : Excessive heat (>100°C) can lead to decomposition, while low temperatures (<50°C) slow reaction kinetics.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted heptyloxy precursors.

Q. How can spectroscopic techniques distinguish structural isomers of cyclopentenone derivatives like this compound?

Methodological Answer:

  • ¹H NMR : The enone system (α,β-unsaturated ketone) shows characteristic deshielded protons:
    • Cyclopentenone ring protons: δ 5.8–6.2 ppm (doublets, J = 10 Hz).
    • Heptyloxy chain: δ 3.4–3.6 ppm (triplet, –OCH₂–) .
  • IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ and C–O–C stretch at 1100–1250 cm⁻¹ confirm the ester/ether linkage .
  • GC-MS : Fragmentation patterns (e.g., m/z 168 for cyclopentenone core) help differentiate isomers with varying alkyloxy chains .

Q. What experimental protocols are recommended to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 254 nm. Cyclopentenones are prone to hydrolysis under alkaline conditions (pH >10), forming carboxylic acid derivatives .
  • Thermal Stability : Use thermogravimetric analysis (TGA) at 25–200°C (heating rate: 10°C/min). Decomposition onset typically occurs at ~150°C for similar derivatives .
  • Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis irradiation (320–400 nm) to detect photo-oxidation products .

Q. How can researchers screen the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Disk Diffusion Assay : Impregnate filter disks with 10–100 µg/mL compound and measure inhibition zones against Staphylococcus aureus or Escherichia coli. Cyclopentenones with lipophilic chains (e.g., heptyloxy) often show enhanced membrane disruption .
  • MIC Determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Include controls (e.g., DMSO for solubility validation) .

Advanced Research Questions

Q. What computational methods are recommended to elucidate the reaction mechanisms involved in the cyclization steps of this compound synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Model the transition state of cyclization using B3LYP/6-31G(d) basis sets. Key intermediates include protonated enol ethers, with activation energies ~25–30 kcal/mol .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Polar solvents stabilize charge-separated intermediates, reducing energy barriers .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing minor isomers or byproducts?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra (e.g., δ 1.2–1.6 ppm for heptyl chain methylenes) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of impurities (e.g., [M+H]⁺ = 225.1492 for a dehydration byproduct) .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals in hexane/chloroform mixtures (e.g., similar cyclopentenones crystallize in monoclinic systems) .

Q. What methodologies are suitable for assessing the environmental impact of this compound in aquatic systems?

Methodological Answer:

  • OECD 301D Closed Bottle Test : Measure biodegradability over 28 days. Lipophilic cyclopentenones typically exhibit low biodegradability (<20%), necessitating remediation studies .
  • Daphnia magna Acute Toxicity : Determine EC₅₀ values (48-hour exposure). Structural analogs show EC₅₀ >10 mg/L, indicating moderate toxicity .
  • QSAR Modeling : Predict bioaccumulation potential using logP values (calculated logP = 3.2 for this compound) .

Q. How should researchers design studies to validate compliance with safety standards (e.g., IFRA) for fragrance applications?

Methodological Answer:

  • QRA2 Framework : Apply Quantitative Risk Assessment for skin sensitization. Use Local Lymph Node Assay (LLNA) data to derive acceptable exposure levels (e.g., 0.1% in leave-on products) .
  • Stability in Formulations : Test compound integrity in ethanol/water emulsions (pH 5.5) under accelerated storage conditions (40°C/75% RH for 3 months) .

Data Contradiction Example :
Conflicting reports on cyclopentenone toxicity may arise from impurity profiles (e.g., residual BF₃·Et₂O in synthesis). Mitigate by including ICP-MS for trace metal analysis and rigorous purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.